molecular formula C14H14N2O B11883197 1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one

1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B11883197
M. Wt: 226.27 g/mol
InChI Key: OAXCPTFGZCIKHK-UHFFFAOYSA-N
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Description

1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring

Preparation Methods

The synthesis of 1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-toluidine and cyclohexanone.

    Cyclization Reaction: The key step involves the cyclization of p-toluidine with cyclohexanone under acidic or basic conditions to form the indazole ring.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one can be compared with other similar compounds, such as:

    Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share the core indazole structure but differ in their substituents and properties.

    Tolyl-Substituted Compounds: Compounds like p-tolyl isocyanate and p-tolyl isothiocyanate have the p-tolyl group but differ in their functional groups and reactivity.

The uniqueness of this compound lies in its specific combination of the indazole ring and the p-tolyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

1-(4-methylphenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C14H14N2O/c1-10-5-7-11(8-6-10)16-13-3-2-4-14(17)12(13)9-15-16/h5-9H,2-4H2,1H3

InChI Key

OAXCPTFGZCIKHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)CCC3

Origin of Product

United States

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